Cas no 1021059-03-9 (N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide)
![N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021059-03-9x500.png)
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
- AKOS024503429
- N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- N-[4-[3-(butan-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
- F5254-0309
- VU0639250-1
- 1021059-03-9
-
- インチ: 1S/C15H19N3O2S2/c1-3-10(2)16-13(19)7-6-11-9-22-15(17-11)18-14(20)12-5-4-8-21-12/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,19)(H,17,18,20)
- InChIKey: GGMSOYMNGJHLOO-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CC=CS2)=O)=NC(=C1)CCC(NC(C)CC)=O
計算された属性
- せいみつぶんしりょう: 337.09186920g/mol
- どういたいしつりょう: 337.09186920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 128Ų
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5254-0309-10mg |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-10μmol |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-3mg |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-1mg |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5254-0309-5μmol |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-2mg |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-2μmol |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-5mg |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5254-0309-4mg |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021059-03-9 | 4mg |
$99.0 | 2023-09-10 |
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamideに関する追加情報
Introduction to N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide and Its Significance in Modern Chemical Biology
N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide, a compound with the CAS number 1021059-03-9, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This intricate molecular structure, characterized by its combination of thiazole, thiophene, and carbamoyl functional groups, has garnered significant attention in the field of chemical biology due to its potential therapeutic applications.
The compound's molecular framework is built around a core of interconnected heterocyclic rings, which are known for their diverse biological activities. Specifically, the presence of a thiazole ring at the 1,3-position and a thiophene ring at the 2-position contributes to its unique chemical properties. The carbamoyl group attached to an ethyl chain further enhances its structural complexity and functionality. This arrangement not only makes it a subject of interest for synthetic chemists but also for biologists exploring novel drug candidates.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways relevant to human health. The compound N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide has emerged as a promising candidate in this context. Its structural features suggest potential interactions with various biological targets, making it a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their dysfunction is often linked to disease states. By designing molecules that can interact with specific enzymes, researchers aim to develop drugs that can correct these dysfunctions. The complex structure of N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide provides multiple sites for interaction with enzyme active sites, making it a versatile tool for such investigations.
Moreover, the compound's heterocyclic core has been shown to exhibit antimicrobial properties. In an era where antibiotic resistance is becoming increasingly prevalent, the search for novel antimicrobial agents is more critical than ever. Preliminary studies have suggested that derivatives of thiazole and thiophene can disrupt bacterial cell membranes or inhibit essential metabolic pathways. The unique combination of these heterocycles in N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide may contribute to its potential as an antimicrobial agent.
The butan-2-yl carbamoyl group in the molecule adds another layer of complexity and functionality. Carbamoyl groups are known to participate in various biochemical reactions, including hydrogen bonding and coordination with metal ions. These interactions can be exploited to enhance the binding affinity of the compound to its target proteins or enzymes. Additionally, the ethyl chain extending from the carbamoyl group provides a flexible region that can be tailored to optimize pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before they are synthesized. By leveraging these tools, scientists have been able to identify promising candidates like N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide more efficiently. These predictions are often based on virtual screening techniques that assess how well a molecule fits into the active site of a target protein or enzyme.
The synthesis of this compound represents another significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups and precise control over reaction conditions. Each step must be optimized to ensure high yields and purity, which are crucial for subsequent biological testing. The synthesis also highlights the importance of green chemistry principles in modern drug development, where minimizing waste and hazardous byproducts is paramount.
In conclusion, N-(4-{2-[butan - 2 - y l ] carbam o y l ] e t h y l } - 1 , 3 - t h i az o l - 2 - y l ) t h i o p h e n e - 2 - c arbox am ide (CAS no: 1021059 - 03 - 9) is a remarkable compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent or biochemical tool. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing new treatments for various diseases.
1021059-03-9 (N-(4-{2-[(butan-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide) 関連製品
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